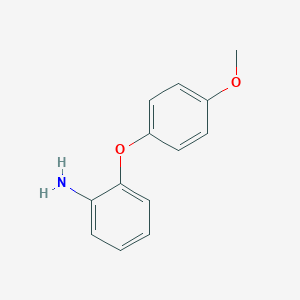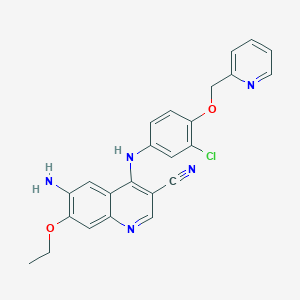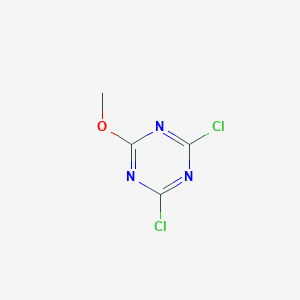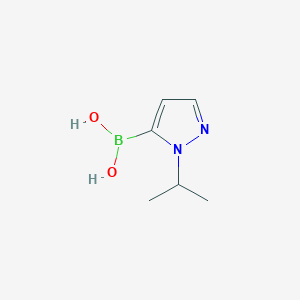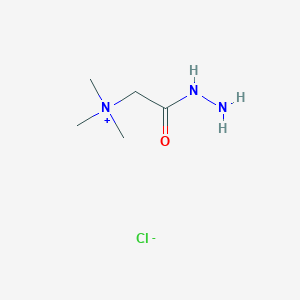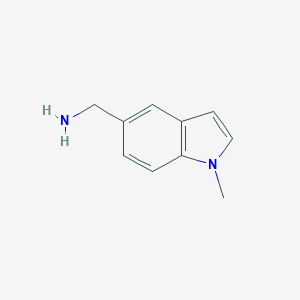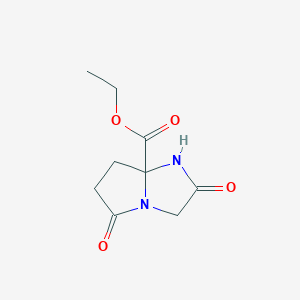
(1S,2S)-Cyclohexane-1,2-diyldimethanol
Vue d'ensemble
Description
“(1S,2S)-(+)-1,2-Diaminocyclohexane” is a compound that has been used in the synthesis of chiral tropocoronands which have potential utility in asymmetric catalysis . It has a linear formula of C6H10(NH2)2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the synthesis of AR-15512, a bioactive compound with menthol-like cooling activity, has been reported. The synthesis revealed that epimerization processes at the C-1 can occur at specific stages of the synthesis .
Molecular Structure Analysis
The molecular structure of compounds similar to “(1S,2S)-Cyclohexane-1,2-diyldimethanol” has been studied. For example, the electron configuration of each element in compounds like “(1S,2S)-1-Chloro-1-phenyl-2-propanamine” is unique to its position on the periodic table .
Physical And Chemical Properties Analysis
The physical and chemical properties of compounds similar to “(1S,2S)-Cyclohexane-1,2-diyldimethanol” have been reported. For instance, “(1S,2S)-1-Chloro-1-phenyl-2-propanamine” has a molecular formula of C9H12ClN, an average mass of 169.651 Da, and a mono-isotopic mass of 169.065826 Da .
Applications De Recherche Scientifique
Kinetic Resolution and Stereoselective Acylation
(1S,2S)-Cyclohexane-1,2-diyldimethanol is involved in kinetic resolution through stereoselective acylation. Chiral tetrapeptides show a thermodynamic preference for chiral recognition toward specific isomers of cyclohexane-1,2-diols. This process is significant in the synthesis of enantiomerically pure compounds (Shinisha & Sunoj, 2009).
Flame Retardant Properties
Research has identified (1S,2S)-Cyclohexane-1,2-diyldimethanol derivatives as components in flame retardants like 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH). These compounds exhibit thermal sensitivity and can interconvert at specific temperatures, highlighting their utility in fire safety applications (Arsenault et al., 2008).
Organocatalysis
This compound is used to produce enantiopure trans-1-amino-2-(arylsulfanyl)cyclohexanes, which are crucial for developing novel chiral motifs for ligands and organocatalysts. This application is vital in asymmetric synthesis and pharmaceutical research (Nowak, Wojaczyńska, & Skarżewski, 2011).
Catalytic Asymmetric Hydroformylation
(1S,2S)-Cyclohexane-1,2-diyldimethanol derivatives are used as chiral ligands in rhodium-catalyzed asymmetric hydroformylation. This process is crucial for producing chiral aldehydes, an important intermediate in various chemical industries (Hayashi, Tanaka, Ikeda, & Ogata, 1979).
Synthesis of Chiral Bisamides
It acts as a precursor in synthesizing new C2-symmetric chiral bisamides, highlighting its role in developing chiral compounds for pharmaceutical and material science applications (Zhou & Xu, 2014).
Amination Catalyst
This compound is studied in the catalytic amination of various glycols, providing insights into the influence of initial glycol structure on reaction selectivity. This research is crucial for understanding and improving amination processes in organic synthesis (Timofeev, Bazanov, & Zubritskaya, 2016).
Environmental Exposure Assessment
Its derivatives are used in environmental exposure studies, such as assessing exposure to plasticizers like 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), highlighting its relevance in environmental health research (Silva et al., 2013).
Propriétés
IUPAC Name |
[(1S,2S)-2-(hydroxymethyl)cyclohexyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c9-5-7-3-1-2-4-8(7)6-10/h7-10H,1-6H2/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDODWINGEHBYRT-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-Cyclohexane-1,2-diyldimethanol | |
CAS RN |
25712-33-8 | |
| Record name | 1,2-Cyclohexanedimethanol, (1R,2R)-rel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-Methoxyphenoxy)-4-nitrophenyl]methanesulfonamide](/img/structure/B150807.png)
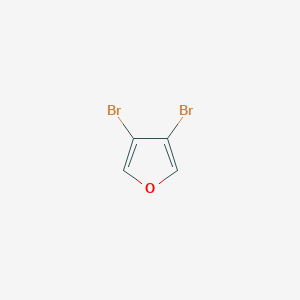
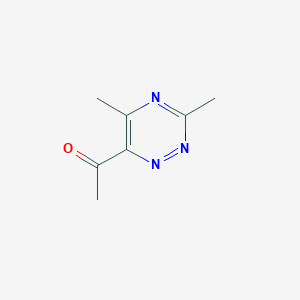
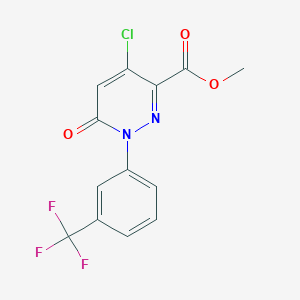
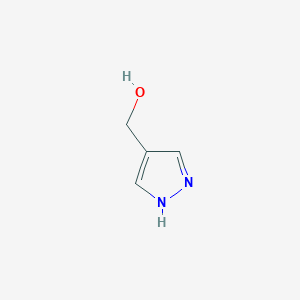
![N-[2-(4-methoxyphenoxy)phenyl]methanesulfonamide](/img/structure/B150814.png)

